Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

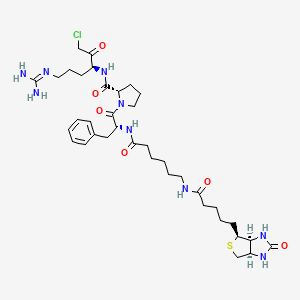

“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is a biotinylated derivative of PPACK . It is a potent irreversible inhibitor of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . The inhibitor covalently binds to the enzymes and thereby inactivates them . Bound biotin allows reaction with avidin under a variety of different conditions .

Molecular Structure Analysis

The molecular weight of “Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is 790.43 . Its IUPAC name is (2S)-1-((2R)-2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}-3-phenylpropanoyl)-N-[(1S)-4-{[amino(imino)methyl]amino}-1-(chloroacetyl)butyl]-2-pyrr .Chemical Reactions Analysis

“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” is an irreversible inhibitor that covalently binds to enzymes such as thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . This binding inactivates these enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” include a molecular weight of 790.43 . It should be stored at temperatures below -15°C .Scientific Research Applications

Thrombin Inhibition

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a potent irreversible inhibitor of thrombin . Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is crucial for preventing blood clots in various medical conditions. This compound binds covalently to thrombin, rendering it inactive. This application is significant in developing anticoagulant therapies, particularly for patients at high risk of thrombosis.

Tissue Plasminogen Activator (tPA) Inhibition

This compound also serves as an inhibitor for tissue plasminogen activator (tPA) . tPA is involved in the breakdown of blood clots, and its inhibition can be useful in conditions where fibrinolysis needs to be controlled or reduced, such as during surgical procedures to minimize bleeding.

Factor Xa and Factor VIIa Inhibition

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone inhibits Factor Xa and Factor VIIa , which are other key enzymes in the coagulation process. By inhibiting these factors, the compound can be used to study the coagulation pathway and develop new anticoagulant drugs with fewer side effects compared to traditional medications.

Enzyme-Substrate Interaction Studies

The biotinylated nature of this compound allows it to bind with avidin under various conditions . This property is particularly useful in biochemical assays where the interaction between enzymes and substrates is studied. It can help isolate and identify active enzymes from zymogen preparations, aiding in the understanding of enzyme mechanisms.

Development of Diagnostic Tools

The specific binding to thrombin and other coagulation factors makes Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone a valuable tool in the development of diagnostic assays . It can be used to detect the presence of these enzymes in biological samples, which is essential in diagnosing clotting disorders.

Research on Coagulation Disorders

Given its role in inhibiting several coagulation factors, this compound is instrumental in research focused on understanding coagulation disorders . It can be used in experimental models to simulate conditions such as hemophilia or to test the efficacy of new treatments aimed at regulating blood clot formation.

Mechanism of Action

Target of Action

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK . It primarily targets several key enzymes in the coagulation cascade, including thrombin , tissue plasminogen activator (tPA) , factor VIIa , and factor Xa . These enzymes play crucial roles in blood clotting and fibrinolysis, processes that prevent bleeding and dissolve clots, respectively.

Mode of Action

MFCD00270897 acts as a potent irreversible inhibitor of its target enzymes . It covalently binds to these enzymes, thereby inactivating them . The bound biotin allows for interaction with avidin under a variety of different conditions .

Result of Action

The primary result of MFCD00270897’s action is the inactivation of key enzymes in the coagulation cascade and fibrinolysis pathway . This could lead to changes in blood clotting and clot dissolution, although the specific molecular and cellular effects would depend on the context.

Safety and Hazards

Future Directions

“Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone” offers diverse applications, such as studying protein-protein interactions and investigating cellular signaling pathways. Its future use will likely continue to be in scientific research, particularly in areas related to its inhibitory effects on certain enzymes .

properties

IUPAC Name |

(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDJSJHUKINOJB-DFQHTFETSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56ClN9O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.